molecular formula C6H13NO B1585072 4-Methoxypiperidine CAS No. 4045-24-3

4-Methoxypiperidine

Cat. No. B1585072
CAS RN: 4045-24-3
M. Wt: 115.17 g/mol
InChI Key: ZEYSHALLPAKUHG-UHFFFAOYSA-N
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Description

4-Methoxypiperidine is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 4-Methoxypiperidin, methyl 4-piperidinyl ether, and Piperidine, 4-methoxy- .


Synthesis Analysis

4-Methoxypiperidine can be synthesized through various methods . One such method involves the use of hydrogen and palladium 10% on activated carbon in methanol at 20°C for 3 hours . The reaction mixture is then filtered and the filtrate is concentrated in vacuo to obtain 4-methoxypiperidine .


Molecular Structure Analysis

The molecular weight of 4-Methoxypiperidine is 115.18 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

4-Methoxypiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 149.9±33.0 °C at 760 mmHg, and a vapour pressure of 3.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 49.7±14.8 °C . The index of refraction is 1.448 and the molar refractivity is 33.1±0.4 cm3 .

Scientific Research Applications

Synthesis of Drug Intermediates

4-Methoxypiperidine has been utilized in the synthesis of various drug intermediates. For instance, Shirode et al. (2008) described an efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a useful intermediate for the chiral synthesis of the drug molecule Cisapride and its analogs (Shirode et al., 2008). This highlights its role in developing chiral molecules for pharmaceutical use.

Development of Voltage-Gated Potassium Channel Blockers

In research related to multiple sclerosis (MS) treatment, Rodríguez-Rangel et al. (2020) investigated novel 4AP derivatives containing methoxy (-OCH3), such as 3-methoxy-4-aminopyridine (3MeO4AP), as potential candidates for PET imaging and/or therapy (Rodríguez-Rangel et al., 2020).

Synthesis of Piperidine Derivatives

Okitsu et al. (2001) developed new methods for the preparation of piperidine derivatives, including 2-methoxypiperidine, exploring their potential in nucleophilic substitution reactions (Okitsu et al., 2001). This research contributes to the broader field of organic synthesis, particularly in the context of imino-sugars.

Electrocatalysis and Film Electrodes

Quirk et al. (2016) studied the adsorption of 4-methoxypyridine on gold films using surface-enhanced infrared absorption spectroscopy (SEIRAS). Their research provided insights into the molecular interactions relevant to electrocatalysis and film electrodes (Quirk et al., 2016).

Polymerization Processes

Pounder et al. (2011) reported the ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid, where 4-methoxypyridine was identified as an effective catalyst. This study contributes to the field of polymer chemistry, specifically in the synthesis of biodegradable polymers (Pounder et al., 2011).

Conformational Analysis of Piperidine Derivatives

Duquet et al. (2010) conducted a conformational analysis of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-t. butylpiperidine, contributing to the understanding of molecular structures and their impact on chemical reactivity (Duquet et al., 2010).

Synthesis of Lycopodium Alkaloids

Bisai and Sarpong (2010) utilized methoxypyridine in the total synthesis of the Lycopodium alkaloid lycoposerramine R. Their research demonstrates the application of 4-methoxypiperidine in complex natural product synthesis (Bisai & Sarpong, 2010).

Safety And Hazards

4-Methoxypiperidine is considered hazardous . It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

4-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYSHALLPAKUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193464
Record name 4-Methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypiperidine

CAS RN

4045-24-3
Record name 4-Methoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4045-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585
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Record name 4-METHOXYPIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
Z Rinkevicius, B Frecus, NA Murugan… - Journal of Chemical …, 2012 - ACS Publications
… , 2,2,6,6-tetramethyl-4-methoxypiperidine-1-oxyl, enclosed in the hydrophobic cavity of … 2,2,6,6-tetramethyl-4-methoxypiperidine-1-oxyl but induces a significant encapsulation shift …
Number of citations: 24 pubs.acs.org
YC Liu, W Wang, QX Guo - 1996 - ir.lzu.edu.cn
The reactions of several phenols with 2, 2, 6, 6-tetramethyl-4-methoxypiperidine oxoammonium chloride were studied. It was found that this oxoammonium salt is a facile reagent for the …
Number of citations: 7 ir.lzu.edu.cn
Y Li - Monatshefte für Chemie-Chemical Monthly, 2022 - Springer
… variety of diarylmethanes can be prepared in good to excellent yields by the catalyst system of PdCl 2 (dppf) 2 associated with 1-[2-(di-tert-butylphosphanyl)phenyl]-4-methoxypiperidine…
Number of citations: 1 link.springer.com
G Shipra, M Gauri, P Mohan Chandra… - Protein and peptide …, 2012 - ingentaconnect.com
… (R)-3,4,5-trihydroxy-6-methyl-2H-pyran2-yl)oxy)methylene)-1,2,3,4,4a,5,6,6a,6b,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-2-car-boxylic acid and 4alkyl-4-methoxypiperidine …
Number of citations: 17 www.ingentaconnect.com
L You‐Cheng, R Tan… - Chinese Journal of …, 1996 - Wiley Online Library
… Apparently, this was due to the fact that the acid-catalyzed decomposition of 6 produced a diketone and 2,2,6,6-tetramethyl-4methoxypiperidine, the latter of which captured the proton …
Number of citations: 16 onlinelibrary.wiley.com
XY He - Journal of Chemical Research, 2021 - journals.sagepub.com
… Ligand L3 was prepared by the coupling of ( t butyl) 2 PH and 1-(2-bromophenyl)-4-methoxypiperidine, via the standard procedure employing 3 mol% Pd and 3.6 mol% ligand DiPPF in …
Number of citations: 2 journals.sagepub.com
QX Guo, J Wang, X Guo, YL Bai, YC Liu - Research on chemical …, 1996 - Springer
… (4-bromophenyl)-ammonium hexachloroantimonate (1), 2,2,6,6-tetramethyl-4-acetyloxypiperidine oxoammonium hexachloroantimonate (2) and 2,2,6,6-tetramethyl4-methoxypiperidine …
Number of citations: 3 link.springer.com
CK PROUT, S DS, C MC - 1979 - pascal-francis.inist.fr
Keyword (fr) ANALYSE DIFFRACTION RX STRUCTURE CRISTALLINE MOLECULAIRE ETHER HETEROCYCLE AZOTE CYCLE 1 HETEROATOME COMPOSE MONOCYCLIQUE …
Number of citations: 0 pascal-francis.inist.fr
KW Huang, JH Han, AP Cole… - Journal of the …, 2005 - ACS Publications
… −TEMPO complexes Cp 2 TiCl(TEMPO) (3) and Cp 2 TiCl(4-MeO-TEMPO) (4) (TEMPO = 2,2,6,6-tetramethylpiperidine-N-oxyl, 4-MeO-TEMPO = 2,2,6,6-tetramethyl-4-methoxypiperidine-…
Number of citations: 57 pubs.acs.org
RR Renshaw, RC Conn - Journal of the American Chemical …, 1938 - ACS Publications
… 4-Methoxypiperidine Hydrochloride.—This product was obtained from a run … readily soluble in alcohol, which analyzed as the hydrochloride of 4methoxypiperidine. The yield was …
Number of citations: 8 pubs.acs.org

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